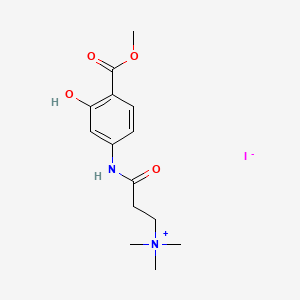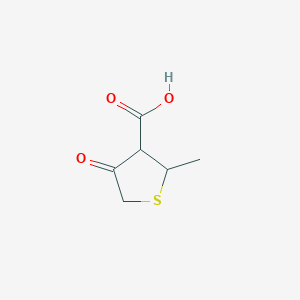
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) is a chemical compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a carboxylic acid group, a tetrahydrothiophene ring, and a ketone group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with sulfur and a suitable catalyst to form the thiophene ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to modulate enzyme activity or receptor binding . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thiophenecarboxylicacid, tetrahydro-4-oxo-(9CI): Similar structure but lacks the 2-methyl group.
2-Methyl-3-oxo-tetrahydrothiophene-4-carboxylic acid: Similar structure but differs in the position of the ketone group.
Uniqueness
3-Thiophenecarboxylicacid, tetrahydro-2-methyl-4-oxo-(9CI) is unique due to the presence of both a carboxylic acid group and a ketone group within the tetrahydrothiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
80880-78-0 |
|---|---|
Molekularformel |
C6H8O3S |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
2-methyl-4-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-5(6(8)9)4(7)2-10-3/h3,5H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
SGFBZILCCGQPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


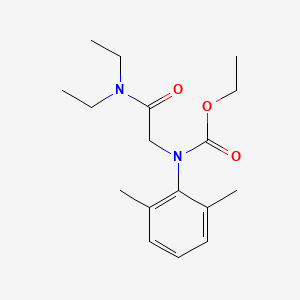
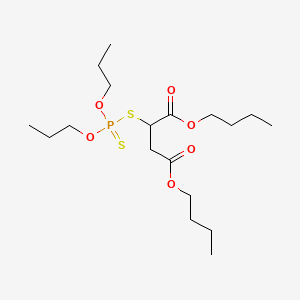
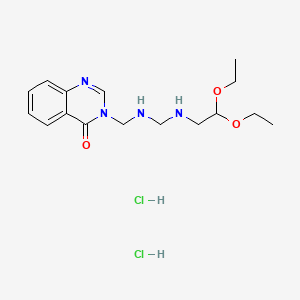


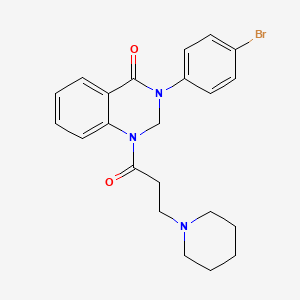

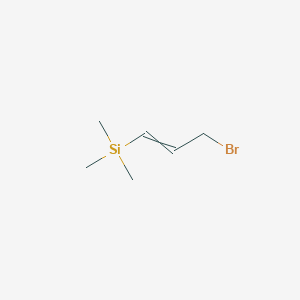
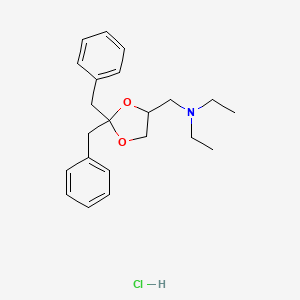

![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
